molecular formula C28H40N2O8 B14733246 1,2-Bis[3-ethoxy-4-hydroxy-5-(morpholin-4-ylmethyl)phenyl]ethane-1,2-diol CAS No. 6624-12-0

1,2-Bis[3-ethoxy-4-hydroxy-5-(morpholin-4-ylmethyl)phenyl]ethane-1,2-diol

Cat. No.: B14733246
CAS No.: 6624-12-0
M. Wt: 532.6 g/mol
InChI Key: KQZLIAOUPDWSKB-UHFFFAOYSA-N
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Description

1,2-Bis[3-ethoxy-4-hydroxy-5-(morpholin-4-ylmethyl)phenyl]ethane-1,2-diol is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of ethoxy, hydroxy, and morpholinylmethyl groups attached to a phenyl ring, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

The synthesis of 1,2-Bis[3-ethoxy-4-hydroxy-5-(morpholin-4-ylmethyl)phenyl]ethane-1,2-diol involves multiple steps, typically starting with the preparation of the phenyl ring derivatives. The ethoxy and hydroxy groups are introduced through specific reactions, followed by the attachment of the morpholinylmethyl groups. The final step involves the formation of the ethane-1,2-diol backbone, which links the two phenyl rings. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and catalyst use .

Chemical Reactions Analysis

1,2-Bis[3-ethoxy-4-hydroxy-5-(morpholin-4-ylmethyl)phenyl]ethane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The ethoxy and morpholinylmethyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Scientific Research Applications

1,2-Bis[3-ethoxy-4-hydroxy-5-(morpholin-4-ylmethyl)phenyl]ethane-1,2-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Bis[3-ethoxy-4-hydroxy-5-(morpholin-4-ylmethyl)phenyl]ethane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxy and morpholinylmethyl groups play a crucial role in binding to these targets, modulating their activity and triggering downstream effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades, leading to the observed biological effects .

Comparison with Similar Compounds

1,2-Bis[3-ethoxy-4-hydroxy-5-(morpholin-4-ylmethyl)phenyl]ethane-1,2-diol can be compared with similar compounds such as:

    1,2-Bis(4-hydroxy-3-methoxyphenyl)ethane-1,2-diol: Similar in structure but with methoxy groups instead of ethoxy and morpholinylmethyl groups.

    1,2-Bis(3-methylphenyl)ethane-1,2-diol:

Properties

CAS No.

6624-12-0

Molecular Formula

C28H40N2O8

Molecular Weight

532.6 g/mol

IUPAC Name

1,2-bis[3-ethoxy-4-hydroxy-5-(morpholin-4-ylmethyl)phenyl]ethane-1,2-diol

InChI

InChI=1S/C28H40N2O8/c1-3-37-23-15-19(13-21(25(23)31)17-29-5-9-35-10-6-29)27(33)28(34)20-14-22(18-30-7-11-36-12-8-30)26(32)24(16-20)38-4-2/h13-16,27-28,31-34H,3-12,17-18H2,1-2H3

InChI Key

KQZLIAOUPDWSKB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1O)CN2CCOCC2)C(C(C3=CC(=C(C(=C3)OCC)O)CN4CCOCC4)O)O

Origin of Product

United States

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